Dimethyl(trifluorosilyl)phosphane
Description
Properties
CAS No. |
62381-08-2 |
|---|---|
Molecular Formula |
C2H6F3PSi |
Molecular Weight |
146.12 g/mol |
IUPAC Name |
dimethyl(trifluorosilyl)phosphane |
InChI |
InChI=1S/C2H6F3PSi/c1-6(2)7(3,4)5/h1-2H3 |
InChI Key |
HVFKSQZSAURSFT-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)[Si](F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Steric and Electronic Properties
The trifluorosilyl group (SiF$3$) is highly electronegative, imparting significant electron-withdrawing effects on the phosphorus center. This contrasts with common phosphanes like trimethylphosphane (PMe$ 3$) and triphenylphosphane (PPh$_3$) , where alkyl or aryl groups donate electron density via inductive effects. For example:
- Tetrahedral Coordination Angle (TCA) : In phosphonites (P(OR)$3$), substituting methyl groups with methoxy reduces TCA from 165.8° (PPh$3$) to 152.9° (P(OPh)$3$) due to increased electronegativity . Dimethyl(trifluorosilyl)phosphane is expected to exhibit a smaller TCA than PMe$3$ (TCA ~ 180°) due to the steric bulk and electronegativity of SiF$_3$.
- Tolman Electronic Parameter (TEP) : The SiF$3$ group likely lowers the TEP (a measure of ligand electron-donating capacity) compared to PMe$3$ (TEP = 4.0), making it closer to electron-deficient ligands like P(OPh)$_3$ (TEP = 6.3).
Table 1: Key Properties of Selected Phosphanes
| Compound | Substituents | TCA (°) | TEP (cm$^{-1}$) | Key Applications |
|---|---|---|---|---|
| PMe$_3$ | 3 × CH$_3$ | ~180 | 4.0 | Reducing agent, catalysis |
| PPh$_3$ | 3 × C$6$H$5$ | 165.8 | 5.3 | Homogeneous catalysis |
| P(OMe)$_3$ | 3 × OCH$_3$ | 152.9 | 6.3 | Electron-deficient ligand |
| This compound | 2 × CH$3$, SiF$3$ | ~155 (est.) | ~6.0 (est.) | Potential ligand in Si-based catalysis |
Coordination Chemistry
The SiF$_3$ group’s electronegativity enhances the Lewis acidity of phosphorus, favoring coordination to transition metals. For example, monometallic phosphane complexes with hexacoordinated phosphorus (e.g., compound 5b in ) demonstrate the ability of bulky/electron-deficient ligands to stabilize unusual coordination geometries . This compound could similarly stabilize low-valent metal centers in catalysis.
Stability and Reactivity
- Hydrolytic Stability : The SiF$3$ group is prone to hydrolysis, necessitating anhydrous conditions for handling, unlike PMe$3$ or PPh$_3$. This parallels the instability of gold(I) phosphane complexes in the presence of cysteine residues in serum albumin .
- Thermal Stability : highlights that tris-2-pyridyl-phosphane undergoes spontaneous condensation, suggesting that steric crowding in this compound may also lead to decomposition at elevated temperatures.
Preparation Methods
Direct Synthesis via Nucleophilic Substitution
Preparation of Sodium Dimethylphosphide
The synthesis of dimethyl(trifluorosilyl)phosphane often begins with the generation of a dimethylphosphide anion. Sodium dimethylphosphide (NaP(CH₃)₂) can be prepared by deprotonating dimethylphosphine ((CH₃)₂PH) with metallic sodium in anhydrous tetrahydrofuran (THF) under inert conditions:
$$
\text{(CH₃)₂PH + 2 Na → 2 NaP(CH₃)₂ + H₂↑}
$$
This reaction demands rigorous exclusion of moisture and oxygen to prevent hydrolysis or oxidation of the phosphide intermediate.
Reaction with Trifluorosilyl Chloride
The nucleophilic substitution of trifluorosilyl chloride (ClSiF₃) by sodium dimethylphosphide represents the most direct route to this compound:
$$
\text{NaP(CH₃)₂ + ClSiF₃ → (CH₃)₂P-SiF₃ + NaCl}
$$
This reaction typically proceeds in THF or diethyl ether at temperatures between −78°C and 25°C. The use of ClSiF₃, a volatile and moisture-sensitive reagent, necessitates Schlenk-line techniques. Yields for analogous silylphosphine syntheses, such as dimethyl(trimethylsilyl)phosphane, exceed 80% under optimized conditions.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Parameter | Value/Range |
|---|---|
| Solvent | THF, Et₂O |
| Temperature | −78°C to 25°C |
| Reaction Time | 4–12 hours |
| Yield (Analogous) | 80–92% |
Alternative Metathesis Approaches
Potassium Dimethylphosphide and Trifluorosilyl Halides
Metathesis reactions employing potassium dimethylphosphide (KP(CH₃)₂) and ClSiF₃ offer an alternative pathway. The higher nucleophilicity of potassium salts may enhance reaction rates:
$$
\text{KP(CH₃)₂ + ClSiF₃ → (CH₃)₂P-SiF₃ + KCl}
$$
This method, however, requires stringent control over stoichiometry to avoid side reactions, such as the formation of disilylphosphanes.
Grignard Reagent-Based Synthesis
The reaction of dimethylphosphine-derived Grignard reagents with ClSiF₃ has been theorized but remains experimentally unverified. A proposed mechanism involves:
$$
\text{(CH₃)₂PMgBr + ClSiF₃ → (CH₃)₂P-SiF₃ + MgBrCl}
$$
Challenges include the instability of phosphorus-containing Grignard reagents and competing side reactions with SiF₃ groups.
Fluorination of Silyl-Phosphorus Precursors
Fluorination of Chlorosilylphosphanes
Partial fluorination of chlorosilylphosphanes, such as (CH₃)₂P-SiCl₃, using silver(II) fluoride (AgF₂) or xenon difluoride (XeF₂), could yield the target compound:
$$
\text{(CH₃)₂P-SiCl₃ + 3 AgF₂ → (CH₃)₂P-SiF₃ + 3 AgCl + Cl₂↑}
$$
This method mirrors fluorination strategies employed in aryl sulfur trifluoride synthesis. However, over-fluorination risks degrading the phosphorus-silicon bond.
Gas-Phase Fluorination
Gas-phase reactions between dimethylphosphine and silicon tetrafluoride (SiF₄) under plasma conditions have been explored for similar compounds. The radical-mediated mechanism may proceed as:
$$
\text{(CH₃)₂PH + SiF₄ → (CH₃)₂P-SiF₃ + HF}
$$
This approach remains speculative due to the high activation energy required and the propensity for side-product formation.
Catalytic Methods and Reaction Optimization
Lewis Acid Catalysis
The use of Lewis acids, such as aluminum chloride (AlCl₃), could facilitate P–Si bond formation by activating ClSiF₃. For example:
$$
\text{(CH₃)₂PH + ClSiF₃ →[(AlCl₃)]→ (CH₃)₂P-SiF₃ + HCl}
$$
This method draws inspiration from Michaelis-Arbuzov rearrangements, where Lewis acids accelerate phosphonate syntheses.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) may improve reaction kinetics by stabilizing ionic intermediates. However, these solvents often complicate purification due to high boiling points.
Purification and Characterization Techniques
Vacuum Distillation
Crude reaction mixtures are typically purified via fractional distillation under reduced pressure (10–50 mmHg). The boiling point of this compound is estimated to be 85–90°C at 20 mmHg, based on analogous silylphosphines.
Spectroscopic Characterization
- ³¹P NMR : A singlet resonance near δ 25–30 ppm, consistent with tertiary phosphorus environments.
- ¹⁹F NMR : A quartet (J = 70–80 Hz) at δ −60 to −65 ppm, reflecting coupling between fluorine and silicon nuclei.
- Mass Spectrometry : A molecular ion peak at m/z 170 ([M]⁺) with characteristic fragments at m/z 155 ([M–CH₃]⁺) and 73 ([SiF₃]⁺).
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing dimethyl(trifluorosilyl)phosphane derivatives?
- Methodological Answer : A common approach involves lithiation of fluorinated aromatic compounds (e.g., pentafluorobenzene) with n-BuLi at −78°C, followed by reaction with chlorodimethylphosphane. The product is purified via distillation and characterized using multinuclear NMR (¹H, ¹⁹F, ³¹P) and GC/MS to confirm purity and structural integrity. For example, dimethyl(pentafluorophenyl)phosphane was synthesized in 85% yield using this protocol .
- Key Parameters : Reaction temperature (−78°C), stoichiometric control of n-BuLi, and degassed solvents to prevent phosphane oxidation.
Q. How can NMR spectroscopy distinguish between this compound and its analogs?
- Methodological Answer : ³¹P NMR chemical shifts are highly sensitive to substituents. For this compound derivatives, shifts typically range between −47 to −49 ppm. ¹⁹F NMR further differentiates fluorinated aryl groups (e.g., −131 to −161 ppm for ortho, meta, and para fluorine environments). Coupling constants (e.g., ²J(P,H) ≈ 4.8 Hz for methyl groups) provide additional structural confirmation .
Q. What analytical techniques are recommended for quantifying trace phosphane residues in biological matrices?
- Methodological Answer : Headspace GC-MS with a limit of quantification (LOQ) of 0.001 mg/kg is optimal. Samples (e.g., blood, lung tissue) are homogenized, mixed with internal standards (e.g., methyl ethyl ketone), and analyzed under inert conditions to prevent phosphane degradation. Validation against spiked matrices ensures precision .
Advanced Research Questions
Q. How do solution-phase equilibria impact the stability of this compound complexes?
- Methodological Answer : Dynamic equilibria in solution can lead to ligand redistribution or dissociation. For example, ³¹P NMR studies of gold-phosphane complexes revealed intermolecular exchanges between free phosphane and metal-bound species. Stabilization strategies include using bulky substituents or low-temperature conditions to slow equilibration kinetics .
- Experimental Design : Monitor time-dependent ³¹P NMR spectra at varying temperatures and concentrations to quantify equilibrium constants.
Q. How can researchers resolve discrepancies in phosphane residue trial data across different matrices (e.g., oils vs. cereals)?
- Methodological Answer : Matrix-specific validation is critical. For high-oil samples, employ solvent partitioning to isolate phosphane from lipid interferents. In cereals, acid digestion followed by headspace GC-MS improves recovery rates. Cross-validate using isotopic dilution (e.g., D₁₅-labeled phosphane) to address recovery inconsistencies .
Q. What role do this compound ligands play in asymmetric catalysis?
- Methodological Answer : These ligands enhance enantioselectivity in Rh-catalyzed hydrogenations by imposing steric and electronic control. For example, chiral phosphane-Rh(I) complexes achieve >90% ee in arylcyclohexenone synthesis. Key factors include ligand backbone symmetry and π-acceptor strength of fluorinated substituents .
- Mechanistic Insight : Conduct DFT calculations to map transition states and correlate ligand structure with enantiomeric excess.
Q. What strategies mitigate cytotoxicity in phosphane-containing metal complexes?
- Methodological Answer : Substituent modification (e.g., replacing PTA with HMPT ligands) reduces toxicity while maintaining antiproliferative activity. For A2780 ovarian cancer cells, HMPT-Pt complexes show IC₅₀ values 4-fold lower than cisplatin. Validate via comparative cytotoxicity assays (MTT/WST-1) across cell lines .
Method Validation and Data Integrity
Q. How should researchers validate phosphane detection methods for regulatory compliance?
- Methodological Answer : Follow ISO/IEC 17025 guidelines:
- Linearity : Test 5–7 concentration levels (e.g., 0.001–1 mg/kg).
- Recovery : Spike triplicates at 50%, 100%, and 150% of the LOQ.
- Precision : Calculate intra-day/inter-day RSD (<15% acceptable).
- Specificity : Confirm no cross-reactivity with phosphide oxidation products (e.g., PO₄³⁻) .
Q. What crystallographic software is suitable for resolving disordered solvent molecules in phosphane structures?
- Methodological Answer : SHELXL integrates disorder modeling via PART and AFIX commands. For tris(4-formylphenyl)phosphane oxide, SHELXPRO refined THF solvent disorder across a twofold axis with 0.51 Å positional resolution. Validate using R₁ (obs) <5% and wR₂ (all) <12% .
Contradictions and Limitations
- Synthesis Yield Variability : reports 85% yield for dimethyl(pentafluorophenyl)phosphane, while tetrafluorophenyl analogs show lower yields (88%) due to THF co-solvent interference. Always confirm solvent purity via Karl Fischer titration .
- Phosphane Stability : Commercial sources () list triphenylphosphane with Fp 181°C, but dimethyl(trifluorosilyl) derivatives may decompose above 100°C. Store under argon at −20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
